1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9N3O6 and a molecular weight of 267.2 g/mol . It is characterized by the presence of a pyrrolidinone ring substituted with a hydroxy group and two nitro groups on the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one typically involves the nitration of a phenolic precursor followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by a base-catalyzed cyclization . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one involves its interaction with various molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and binding to enzymes or receptors. The compound can inhibit or activate specific pathways depending on its structural modifications .
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one can be compared with other nitrophenyl-substituted pyrrolidinones. Similar compounds include:
1-(4-Hydroxy-2,6-dinitrophenyl)pyrrolidin-2-one: Differing in the position of nitro groups.
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-3-one: Differing in the position of the pyrrolidinone ring.
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-thione: Differing in the presence of a thione group instead of a carbonyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c14-9-2-1-3-11(9)6-4-7(12(16)17)10(15)8(5-6)13(18)19/h4-5,15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDVYDJZGRUNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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